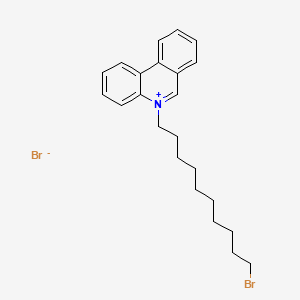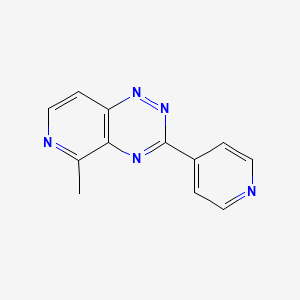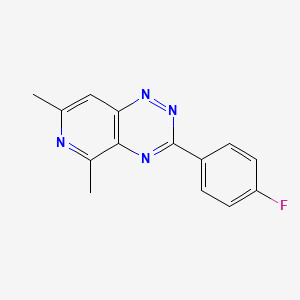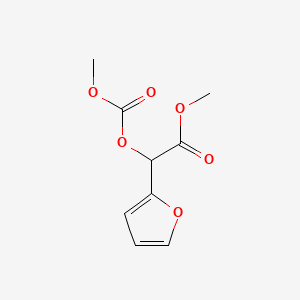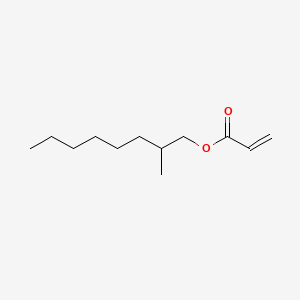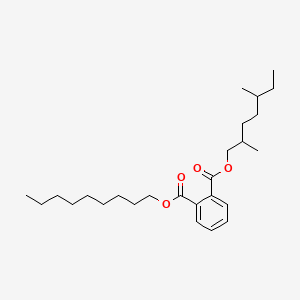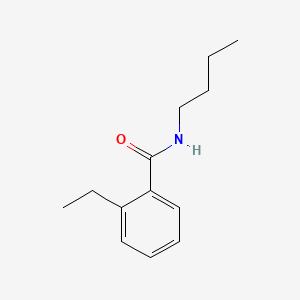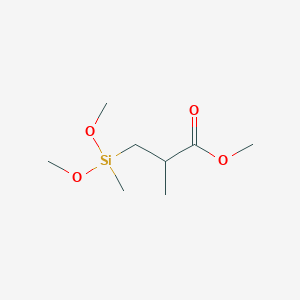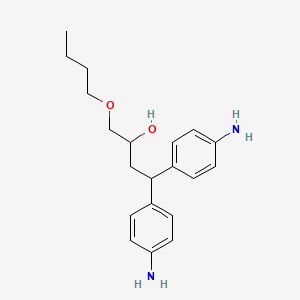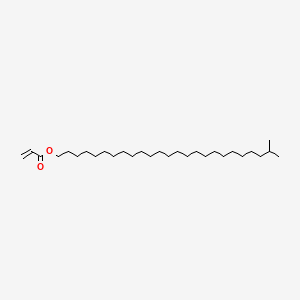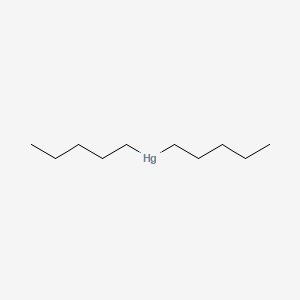
2,3-Dimethylpentane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpentane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Halogenated compounds (R-X) or alkylated thiols (R-S-R’).
Scientific Research Applications
2,3-Dimethylpentane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,3-Dimethylpentane-3-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The sulfur-hydrogen bond can form hydrogen bonds or undergo nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the thiol group.
3-Methylhexane: Another isomer of heptane with a different arrangement of carbon atoms.
2,3-Dimethyl-3-pentanethiol: A structural isomer with a different position of the thiol group.
Uniqueness
2,3-Dimethylpentane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where thiol-specific reactions are required, such as in the synthesis of sulfur-containing compounds or in biological studies involving thiol-based interactions.
Properties
CAS No. |
84962-78-7 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
2,3-dimethylpentane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 |
InChI Key |
PTDKEPLJMRZWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


